2-Hydroxypyridine-3-sulfonamide
Description
2-Hydroxypyridine-3-sulfonamide is a pyridine derivative featuring a hydroxyl (-OH) group at the 2-position and a sulfonamide (-SO₂NH₂) moiety at the 3-position. Sulfonamide groups are known to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability, by modulating solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
2-oxo-1H-pyridine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S/c6-11(9,10)4-2-1-3-7-5(4)8/h1-3H,(H,7,8)(H2,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTBEXBYRSWPIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 4-Hydroxypyridine to 4-Hydroxypyridine-3-sulfonic Acid
- Starting Material: 4-Hydroxypyridine
- Reagents: Fuming sulfuric acid (20% SO₃), mercury sulfate catalyst
- Conditions:
- Stirring in ice bath for 20 minutes
- Addition of 4-hydroxypyridine portion-wise below 25°C
- Heating to 190°C and stirring for 10 hours
- Work-up:
- Cooling to room temperature
- Pouring into industrial ethanol, stirring in ice bath, filtration
- Washing with industrial alcohol and drying under vacuum at 60°C for 12 hours
- Yield: 70.84%
- Product: 4-Hydroxypyridine-3-sulfonic acid as a white solid
Conversion to 4-Hydroxypyridine-3-sulfonyl Chloride
- Starting Material: 4-Hydroxypyridine-3-sulfonic acid
- Reagents: Phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃)
- Conditions:
- Heating to 120°C for 5 hours
- Work-up:
- Concentration under reduced pressure
- Repeated toluene washes and concentration to remove impurities
- Product: 4-Hydroxypyridine-3-sulfonyl chloride as a light green oil
Formation of 4-Chloropyridine-3-sulfonamide
- Starting Material: 4-Hydroxypyridine-3-sulfonyl chloride
- Reagents: Concentrated ammonia
- Conditions:
- Reaction in 1,4-dioxane in ice bath
- Dropwise addition to ammonia over 30 minutes
- Stirring in ice bath for 30 minutes
- Work-up:
- Concentration under reduced pressure
- Addition of ice water, stirring at room temperature, filtration
- Drying under vacuum at 45°C for 6 hours
- Yield: 67.42% (two-step total yield from sulfonic acid)
- Product: 4-Chloropyridine-3-sulfonamide as a pale yellow solid
Reaction Scheme Summary
| Step | Reactants/Intermediates | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Hydroxypyridine | Fuming sulfuric acid, HgSO₄, 190°C, 10 h | 4-Hydroxypyridine-3-sulfonic acid | 70.84 |
| 2 | 4-Hydroxypyridine-3-sulfonic acid | PCl₅, POCl₃, 120°C, 5 h | 4-Hydroxypyridine-3-sulfonyl chloride | Not specified (oil) |
| 3 | 4-Hydroxypyridine-3-sulfonyl chloride | NH₃ (conc.), 0-25°C, ice bath | 4-Chloropyridine-3-sulfonamide | 67.42 (two-step) |
| 4 | 4-Chloropyridine-3-sulfonamide (or analog) | Amination with NH₃ or amines (typical method) | 2-Hydroxypyridine-3-sulfonamide | Not explicitly reported |
Analytical and Characterization Data
- NMR Spectroscopy:
- ^1H NMR and ^13C NMR spectra confirm the substitution pattern on the pyridine ring and presence of sulfonamide groups.
- Mass Spectrometry:
- Electrospray ionization (ESI) techniques confirm molecular weight and purity.
- Infrared Spectroscopy (IR):
- Characteristic bands for sulfonamide NH₂ stretching (3200–3300 cm⁻¹) and sulfonyl groups (S=O stretching) are observed.
- Melting Points:
Research Findings and Optimization Notes
- The sulfonation step requires careful temperature control to avoid decomposition and maximize yield.
- Use of mercury sulfate as a catalyst enhances sulfonation efficiency.
- The chlorination step with PCl₅ and POCl₃ is critical for activating the sulfonic acid group for subsequent amination.
- Amination reactions are typically performed under mild conditions to prevent side reactions.
- Work-up procedures involving alcohol precipitation and vacuum drying improve product purity and facilitate isolation.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The hydroxyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed:
- Oxidation of the hydroxyl group can yield 2-pyridone-3-sulfonamide.
- Reduction of the sulfonamide group can produce 2-hydroxypyridine-3-amine.
- Substitution reactions can lead to various derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
The sulfonamide group, present in 2-hydroxypyridine-3-sulfonamide, is known for its antibacterial properties. Compounds containing this group have been widely studied as inhibitors of bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism is crucial for the development of antibiotics targeting various bacterial infections .
1.2 Antiviral Properties
Research indicates that sulfonamide derivatives exhibit antiviral activity, particularly against HIV protease. The structural characteristics of this compound allow it to act as a potential inhibitor of this enzyme, contributing to the development of antiretroviral therapies .
1.3 Antitumor Activity
Recent studies have shown that sulfonamide-containing compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of the hydroxypyridine moiety enhances the bioactivity of these compounds, making them promising candidates for anticancer drug development .
Catalytic Applications
2.1 Organocatalysis
this compound has been utilized as a catalyst in various organic reactions due to its ability to stabilize transition states. Recent advancements in pyridine-based organocatalysis highlight its effectiveness in synthesizing triarylpyridines with sulfonate and sulfonamide functionalities through cooperative vinylogous anomeric-based oxidation mechanisms .
2.2 Coordination Chemistry
The compound serves as a ligand in coordination chemistry, forming stable complexes with metal ions such as iron and gallium. These complexes are being investigated for applications in magnetic resonance imaging (MRI) and positron emission tomography (PET) due to their favorable chelation properties .
Table 1: Biological Activities of this compound Derivatives
| Compound Type | Activity | Reference |
|---|---|---|
| Antibacterial | Inhibition of bacterial growth | |
| Antiviral | HIV protease inhibition | |
| Antitumor | Cell proliferation inhibition |
Table 2: Catalytic Applications of this compound
Mechanism of Action
The mechanism of action of 2-Hydroxypyridine-3-sulfonamide involves its interaction with specific molecular targets. The hydroxyl and sulfonamide groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyridine-sulfonamide derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparison with key analogs:
Biological Activity
2-Hydroxypyridine-3-sulfonamide (2-HP-3-S) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a hydroxyl group at the 2-position and a sulfonamide group at the 3-position. This unique structure contributes to its biological activity, particularly its ability to interact with various biological targets.
Biological Activities
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including 2-HP-3-S, exhibit significant antimicrobial properties. A study demonstrated that a related pyridine sulfonamide derivative could protect Drosophila melanogaster from infections caused by Pseudomonas aeruginosa by inhibiting toxin production rather than bacterial growth itself . This suggests a potential application in treating infections without promoting antibiotic resistance.
Anticancer Properties
Recent investigations into sulfonamide-based compounds have revealed promising anticancer activities. For instance, compounds derived from similar structures have shown inhibitory effects against cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer), with IC50 values ranging from 8.39 to 21.15 μM . The mechanism involves the inhibition of carbonic anhydrase isoforms, which are implicated in tumor progression and metastasis.
Enzyme Inhibition
2-HP-3-S has been identified as an inhibitor of human insulin-degrading enzyme (IDE), with Ki values around 50 μM. This inhibition can have implications for metabolic disorders like diabetes . Additionally, sulfonamides are known to inhibit dihydropteroate synthase, crucial for folate synthesis in bacteria, thus exhibiting bacteriostatic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Iron Chelation : Some derivatives exhibit iron-chelating properties, reducing iron availability for bacterial pathogens, which is essential for their virulence .
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as carbonic anhydrases and IDE suggests it can modulate metabolic pathways critical for cell proliferation and survival .
- Cell Cycle Disruption : Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells by affecting cell cycle regulators like p53 and apoptotic proteins such as Bax and Bcl-2 .
Case Study 1: Antimicrobial Efficacy
In a Drosophila model, a pyridine-3-N-sulfonylpiperidine derivative was tested against Pseudomonas aeruginosa. The results indicated that while the compound did not inhibit bacterial growth directly, it significantly reduced the production of virulence factors, showcasing its potential as an antipathogenic agent without contributing to resistance .
Case Study 2: Anticancer Activity
A series of sulfonamide derivatives were synthesized and evaluated against various cancer cell lines. The most potent compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. Mechanistic studies revealed that these compounds could effectively inhibit tumor growth by targeting angiogenesis-related pathways .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxypyridine-3-sulfonamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonamide formation via the reaction of pyridine derivatives with sulfonyl chlorides. Key steps include:
- Precursor selection : Start with 3-hydroxypyridine derivatives, ensuring anhydrous conditions to avoid side reactions.
- Temperature control : Maintain 0–5°C during sulfonylation to minimize decomposition .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. How can the structure of this compound be confirmed spectroscopically?
- Analytical workflow :
- NMR : Analyze and spectra for pyridine ring protons (δ 7.5–8.5 ppm) and sulfonamide NH/OH signals (δ 10–12 ppm).
- IR : Confirm sulfonamide S=O stretches (~1350 cm) and hydroxyl O-H stretches (~3200 cm) .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What are the solubility properties of this compound in common solvents?
- Experimental approach : Perform solubility tests in polar (water, DMSO) and non-polar solvents (hexane, chloroform) under ambient conditions.
- Expected trends : Moderate solubility in DMSO due to the sulfonamide group; limited solubility in water unless deprotonated at high pH .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodology :
- Docking studies : Use software like AutoDock Vina to simulate interactions with target enzymes (e.g., carbonic anhydrase).
- DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites on the pyridine ring .
- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays .
Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across assays)?
- Contradiction analysis framework :
- Assay validation : Replicate experiments under standardized conditions (pH, temperature) to rule out procedural variability.
- Orthogonal methods : Cross-validate bioactivity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .
- Statistical rigor : Apply ANOVA or Bayesian inference to assess significance of discrepancies .
Q. How does the tautomeric equilibrium of this compound influence its chemical behavior?
- Investigative approach :
- Tautomer identification : Use -NMR or X-ray crystallography to detect keto-enol equilibria.
- Kinetic studies : Monitor tautomerization rates via UV-Vis spectroscopy under varying pH conditions .
Q. What are the best practices for handling this compound in laboratory settings?
- Safety protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of sulfonamide vapors .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated containers .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
